molecular formula C14H11F3N2O2 B14582541 {2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid CAS No. 61494-56-2

{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid

Cat. No.: B14582541
CAS No.: 61494-56-2
M. Wt: 296.24 g/mol
InChI Key: ROAROSUNSQTJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid is a compound that features a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid typically involves the coupling of a trifluoromethyl-substituted aniline with a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to form the carbon-carbon bond between the two aromatic rings . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, {2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and pyridine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules or as a probe to investigate biochemical pathways.

Medicine

Its unique structure can be exploited to design new pharmaceuticals with improved efficacy and selectivity .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of {2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and other interactions with biological targets . These properties contribute to the compound’s overall biological activity and effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid is unique due to the presence of both an aniline and a pyridine ring in its structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

61494-56-2

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

2-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]acetic acid

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)10-4-1-5-11(8-10)19-13-9(7-12(20)21)3-2-6-18-13/h1-6,8H,7H2,(H,18,19)(H,20,21)

InChI Key

ROAROSUNSQTJBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)CC(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.